molecular formula FeH4O6S+2 B1209989 Fenton's reagent CAS No. 36047-38-8

Fenton's reagent

Cat. No.: B1209989
CAS No.: 36047-38-8
M. Wt: 187.94 g/mol
InChI Key: MGZTXXNFBIUONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenton's reagent is a powerful advanced oxidation process (AOP) solution consisting of hydrogen peroxide (H₂O₂) and an iron catalyst, typically iron(II) sulfate (FeSO₄) . It was developed in the 1890s by H.J.H. Fenton and is renowned for generating highly reactive hydroxyl radicals (•OH) . These radicals are among the most potent oxidants known, with an oxidation potential of 2.70 mV, and they act in a non-selective manner to degrade a wide spectrum of recalcitrant organic compounds . The core mechanism begins with the oxidation of Fe²⁺ by H₂O₂, producing Fe³⁺, a hydroxide ion, and a hydroxyl radical . The cycle continues as Fe³⁺ is reduced back to Fe²⁺ by another molecule of H₂O₂, generating a hydroperoxyl radical (HOO•) and a proton, ensuring catalytic continuation of the process . This reaction is exceptionally effective for the pretreatment of high-strength wastewaters with CODs greater than 500 mg/L and is a vital tool for degrading contaminants like trichloroethylene (TCE), tetrachloroethylene (PCE), and various organic dyes such as Rhodamine B . Beyond wastewater treatment, this compound holds significant value in organic synthesis, for example, in the hydroxylation of arenes like the conversion of benzene to phenol . The reagent's efficiency is highly dependent on precise operational parameters. The optimal pH range is distinctly acidic (2.5-3.5) to prevent the precipitation of iron as ferric hydroxide [Fe(OH)₃] and to maximize radical generation . The molar ratio of [H₂O₂] to [Fe²⁺] is also critical, with common effective ratios ranging from 1:5 to 7.5:1, depending on the specific target pollutant . Researchers have developed several enhanced variants of the classical process to overcome its limitations, such as the narrow pH window and iron sludge formation. These include: - Heterogeneous Fenton-like Processes : Utilize solid iron-containing catalysts or other transition metals, allowing for operation over a wider pH range and easier catalyst recovery . - Photo-Fenton Processes : Involve irradiation with UV or visible light, which enhances the regeneration of Fe²⁺ and increases the production of hydroxyl radicals, leading to higher degradation rates . - Electro-Fenton (EF) Processes : Generate H₂O₂ in situ from the electrochemical reduction of oxygen, improving efficiency and safety by avoiding the storage and transport of concentrated H₂O₂ . This product is intended For Research Use Only (RUO). It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

36047-38-8

Molecular Formula

FeH4O6S+2

Molecular Weight

187.94 g/mol

IUPAC Name

hydrogen peroxide;iron(2+);sulfuric acid

InChI

InChI=1S/Fe.H2O4S.H2O2/c;1-5(2,3)4;1-2/h;(H2,1,2,3,4);1-2H/q+2;;

InChI Key

MGZTXXNFBIUONY-UHFFFAOYSA-N

SMILES

OO.OS(=O)(=O)O.[Fe+2]

Canonical SMILES

OO.OS(=O)(=O)O.[Fe+2]

Synonyms

Fenton reagent
Fenton's reagent

Origin of Product

United States

Scientific Research Applications

Environmental Applications

1. Wastewater Treatment
Fenton's reagent is extensively used in the treatment of wastewater containing organic pollutants. The reagent effectively degrades a variety of hazardous compounds, including chlorinated solvents like trichloroethylene and tetrachloroethylene. Its ability to produce hydroxyl radicals allows for the rapid oxidation of these contaminants, making it a popular choice for remediation efforts in contaminated water bodies .

Case Study: Savannah River Site
A notable demonstration of this compound was conducted at the Savannah River Site in 1997, where it was used to treat dense non-aqueous phase liquids (DNAPLs) in groundwater. The process involved injecting a ferrous sulfate solution into the subsurface to enhance the degradation of organic contaminants over a six-day period. Results indicated significant reductions in contaminant levels, showcasing this compound as an effective in situ remediation technology .

2. Microplastic Isolation
Recent studies have demonstrated the utility of this compound in isolating microplastics from organic-rich wastewater. The reagent facilitates a catalytic reaction that does not alter the chemical structure or size of the microplastics, allowing for efficient and rapid analysis. This method reduces processing time from days to approximately ten minutes, thereby improving current methodologies for microplastic detection .

Organic Synthesis Applications

1. Hydroxylation Reactions
this compound plays a crucial role in organic synthesis, particularly in hydroxylation reactions. For example, it can convert benzene into phenol through a free radical substitution mechanism. This transformation is significant for producing phenolic compounds used in various industrial applications .

2. Oxidation of Barbituric Acid
The oxidation of barbituric acid to alloxan is another application of this compound, showcasing its versatility in modifying organic compounds. This reaction highlights the reagent's potential in synthesizing pharmaceuticals and other valuable chemicals .

Biomedical Implications

This compound has implications in biomedical research due to its ability to generate reactive oxygen species (ROS). These species can be utilized to study oxidative stress and its effects on biological systems.

1. Protein Oxidation Studies
Research has shown that this compound can induce protein fragmentation and oxidation in human serum albumin samples. By varying hydrogen peroxide concentrations, researchers observed increased rates of protein removal and fragmentation, providing insights into oxidative damage mechanisms relevant to various diseases .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Environmental Science Wastewater treatmentEffective degradation of chlorinated solvents
Microplastic isolationRapid processing time; preserves microplastic integrity
Organic Synthesis Hydroxylation (benzene to phenol)Significant industrial relevance
Oxidation of barbituric acid to alloxanUseful for pharmaceutical synthesis
Biomedical Research Protein oxidation studiesInsights into oxidative stress mechanisms

Chemical Reactions Analysis

Mechanism of Fenton's Reaction

The generally accepted mechanism for Fenton's reaction involves several steps :

  • Initiation : Ferrous ion (Fe2+^{2+}) reacts with hydrogen peroxide (H2_{2}O2_{2}) to produce a hydroxyl radical (- OH), a hydroxide ion (OH^{-}), and ferric ion (Fe3+^{3+}) .

    Fe2++H2O2Fe3++OH+HO\text{Fe}^{2+}+\text{H}_2\text{O}_2\longrightarrow \text{Fe}^{3+}+\text{OH}^-+\text{HO}\cdot
  • Propagation : The hydroxyl radical (- OH) then reacts rapidly with organic compounds (RH), leading to their degradation via hydrogen abstraction or addition .

    HO+RHH2O+R\text{HO}\cdot +\text{RH}\longrightarrow \text{H}_2\text{O}+\text{R}\cdot
  • Catalyst Regeneration : The ferric ion (Fe3+^{3+}) can be reduced back to ferrous ion (Fe2+^{2+}) by hydrogen peroxide, forming a hydroperoxyl radical (HOO- ) and a proton (H+^{+}) .

    Fe3++H2O2Fe2++HOO+H+\text{Fe}^{3+}+\text{H}_2\text{O}_2\longrightarrow \text{Fe}^{2+}+\text{HOO}\cdot +\text{H}^+
  • Termination : Hydroxyl radicals can also react with each other, resulting in the formation of hydrogen peroxide and/or water and oxygen .

    HO+HOH2O2\text{HO}\cdot +\text{HO}\cdot \longrightarrow \text{H}_2\text{O}_2 2HOH2O+12O22\text{HO}\cdot \longrightarrow \text{H}_2\text{O}+\frac{1}{2}\text{O}_2

2H2O2HOO+HO+H2O2\text{H}_2\text{O}_2\longrightarrow \text{HOO}\cdot +\text{HO}\cdot +\text{H}_2\text{O}

Factors Affecting Fenton's Reaction

Several factors influence the efficiency of Fenton's reaction :

Role of Hydroxyl Radicals

Hydroxyl radicals (- OH) are the primary oxidizing species in Fenton's reaction, with a high oxidation potential of 2.70 mV . These radicals react non-selectively with most organic compounds through hydrogen abstraction, addition, or electron transfer .

Reaction Mechanisms Involving Hydroxyl Radicals

  • Hydrogen Abstraction : Hydroxyl radicals abstract hydrogen atoms from organic molecules, forming water and organic free radicals .

    HO+R HH2O+R\text{HO}\cdot +\text{R H}\longrightarrow \text{H}_2\text{O}+\text{R}\cdot
  • Electrophilic Addition : Hydroxyl radicals can add to unsaturated compounds .

  • Electron Transfer : Hydroxyl radicals can also participate in electron transfer reactions .

    HO+Fe CN 64Fe CN 63+OH\text{HO}\cdot +\text{Fe CN }_6^{4-}\longrightarrow \text{Fe CN }_6^{3-}+\text{OH}^-

Kinetics of Fenton's Reaction

The kinetics of Fenton's reaction are complex and involve multiple reaction pathways. The reaction rate is influenced by the concentrations of Fe2+^{2+}, H2_{2}O2_{2}, and the organic substrate, as well as pH and temperature .

Kinetic Models

Several kinetic models have been developed to describe Fenton's reaction :

  • Two-Stage Model : This model describes the reaction as a two-stage process with a fast initial reaction followed by a slower one .

  • Power Law Expression : This model uses a simple empirical expression to describe the reaction rate .

    rA=kCAn-r_A=kC_A^n

    where:

    • -rA_{A} is the reaction rate

    • k is the reaction constant

    • CA_{A} is the concentration of organic matter

    • n is the apparent reaction order

Advantages

  • Effective in degrading a wide range of organic pollutants .

  • Does not produce carcinogenic chlorinated organic compounds .

  • Reagents are relatively inexpensive .

Disadvantages

  • Requires acidic conditions .

  • Excessive hydrogen peroxide can reduce efficiency .

  • Iron sludge may be produced, requiring further treatment.

Fenton-like Reactions

Fenton-like reactions involve the use of other transition metals besides iron, such as copper, in combination with hydrogen peroxide to generate oxidizing species . These reactions can offer advantages in specific applications, such as improved performance at neutral pH .

Recent Research Findings

Recent research has focused on modified Fenton reaction mechanisms and kinetics to enhance the degradation of organic pollutants . This includes exploring the use of ozonide complexes of metal ions and investigating the role of ferric ions in the reaction mechanism . Studies also aim to optimize reaction conditions and develop more efficient catalysts for Fenton and Fenton-like processes .

Comparison with Similar Compounds

Comparison with Other Advanced Oxidation Processes (AOPs)

Fenton's reagent is often compared to ozonation, photocatalytic oxidation, and hybrid AOPs. Key findings include:

Table 1: Degradation Efficiency of AOPs for Organic Pollutants

AOP Method Degradation Efficiency (Typical) Reaction Time Key Applications References
This compound 70–90% COD removal 10–60 min Microplastic isolation, dye degradation
UV/Fenton >90% COD removal 30–120 min Pesticide degradation
Ozonation (O₃) 50–70% COD removal 60–180 min Pharmaceutical wastewater
UV/H₂O₂ 60–80% COD removal 60–240 min Low-complexity organics
Electro-Fenton 85–95% COD removal 10–30 min High-salinity wastewater
  • UV/Fenton outperforms traditional Fenton by enhancing ·OH yield through UV-induced Fe²⁺ regeneration and H₂O₂ activation .
  • Ozonation is less effective for refractory pollutants (e.g., phosphonates) compared to this compound but operates at neutral pH .

Comparison with Fenton-like Systems

Fenton-like systems modify the traditional reagent to address limitations:

Electro-Fenton

Electro-Fenton integrates electrochemical Fe²⁺ regeneration, reducing sludge formation and accelerating reaction kinetics. For example:

Table 2: Conventional Fenton vs. Electro-Fenton

Parameter Conventional Fenton Electro-Fenton
Reaction Time 14 min 10 min
Electrical Conductivity 5932 μS/cm 1152 μS/cm
TDS 2143 ppm 6580 ppm
Fe²⁺ Consumption High Low (regenerated)
pH Range 2–4 2–6

Electro-Fenton achieves faster degradation of azo dyes (e.g., 10-minute reaction) and operates effectively in high-salinity conditions .

Modified Fenton Systems

  • Heterogeneous Fenton : Carbon-supported Fe²⁺ catalysts reduce sludge and enable neutral pH operation. For example, activated carbon-Fe²⁺ systems degrade Rhodamine B with >90% efficiency at pH 7 .
  • Photo-Fenton : UV/Vis light enhances Fe³⁺/Fe²⁺ cycling, improving ·OH yield by 30–50% compared to dark Fenton .

Microplastic Isolation

This compound rapidly digests organic matter in wastewater without altering microplastic chemistry, enabling efficient detection via FT-IR imaging .

Phosphorus Compound Oxidation

This compound converts phosphite and hypophosphite to phosphate with >90% efficiency at pH 3.5 and 20°C, meeting regulatory standards for industrial wastewater . In contrast, phosphonate degradation efficiency is low (<20%), necessitating hybrid methods like electrochlorination .

Limitations and Optimization Strategies

  • Iron Sludge : Addressed by electro-Fenton or heterogeneous catalysts .
  • pH Sensitivity : Modified systems (e.g., chelated Fe²⁺ with EDTA) operate at pH 5–7 .
  • Radical Scavenging: Compounds like 2-amino-5-hydroxypyrimidine enhance ROS scavenging in biological systems .

Preparation Methods

Iron Source and Concentration

Ferrous sulfate (FeSO₄·7H₂O) is the standard iron source due to its high solubility and cost-effectiveness. Typical Fe²⁺ concentrations range from 25–50 mg/L , though lower concentrations (<25 mg/L) prolong reaction times (10–24 hours). For instance, a study on Reactive Yellow 84 degradation used 25 mg/L Fe²⁺, achieving 85% decolorization in 20 minutes.

Fe:H₂O₂ Ratio

The Fe:H₂O₂ ratio directly influences radical yield. Studies recommend a 1:5–10 wt/wt ratio (Fe:H₂O₂), though molar ratios vary. El Haddad et al. optimized a 0.1 Fe²⁺/H₂O₂ molar ratio (25 mg/L Fe²⁺:250 mg/L H₂O₂), while another study reported a 1:20 ratio (1.2 g/L FeSO₄:600–1000 mg/L H₂O₂) for dairy wastewater treatment. Excess H₂O₂ scavenges ·OH, forming less reactive hydroperoxyl radicals (·OOH):

OH+H2O2OOH+H2O[1]\cdot\text{OH} + \text{H}2\text{O}2 \rightarrow \cdot\text{OOH} + \text{H}_2\text{O} \quad

Hydrogen Peroxide Addition and Concentration

Gradual Addition

Slow H₂O₂ addition prevents rapid radical recombination and ensures sustained ·OH production. Batch experiments often introduce H₂O₂ incrementally to maintain a steady reaction rate.

H₂O₂ Concentration

H₂O₂ concentrations typically range from 250–1000 mg/L , depending on pollutant load. Higher concentrations (>500 mg/L) improve COD removal but risk self-scavenging. For example, 250 mg/L H₂O₂ achieved 85% dye removal, whereas 600–1000 mg/L was optimal for dairy wastewater.

Reaction Time and Kinetic Considerations

Fenton's reactions exhibit biphasic kinetics: a rapid initial phase (minutes) followed by a stagnant phase (hours). Pseudo-second-order models often describe decolorization kinetics:

1Ct=k2t+1C0[3]\frac{1}{Ct} = k2 t + \frac{1}{C_0} \quad

Here, k2k_2 is the rate constant, C0C_0 and CtC_t are initial and time-dependent concentrations. El Haddad et al. reported k2=1.881L/mol\cdotpmink_2 = 1.881 \, \text{L/mol·min} at 293 K. Reaction completion typically requires 20–50 minutes , though prolonged times (>1 hour) yield diminishing returns.

Temperature and Thermodynamic Effects

While this compound operates effectively at ambient temperatures, elevated temperatures (up to 323 K) enhance reaction rates. Thermodynamic studies reveal negative Gibbs free energy (ΔG=4.574kJ/molΔG = -4.574 \, \text{kJ/mol} at 293 K), indicating spontaneity. Activation energy (EaE_a) for dye decolorization is low (16.78 kJ/mol), suggesting minimal energy barriers.

Comparative Analysis of Preparation Parameters

ParameterOptimal RangeEffect of DeviationSource
pH3–5 (3 preferred)↓ Efficiency above pH 5
Fe²⁺ Concentration25–50 mg/L<25 mg/L: Slow kinetics
H₂O₂ Concentration250–1000 mg/L>500 mg/L: Self-scavenging
Fe:H₂O₂ Ratio1:5–10 wt/wt or 0.1 molExcess H₂O₂ reduces ·OH yield
Reaction Time20–50 minutesProlonged time: Diminishing returns

Q & A

Q. Methodological Steps :

Define variable ranges using prior OVAT results.

Conduct experiments via CCD or Box-Behnken designs.

Validate models using ANOVA and lack-of-fit tests .

How do researchers resolve contradictions in reported degradation efficiencies across Fenton-based studies?

Data Contradiction Analysis
Discrepancies arise from differences in experimental design (e.g., OVAT vs. multivariate approaches), scaling (lab vs. pilot), or matrix effects (e.g., inorganic ions scavenging •OH). For instance, endosulfan degradation efficiency varied from 83% to 92% depending on Fe²⁺ dosing (50 vs. 20 mg/mL) and H₂O₂ ratios . To address contradictions:

  • Replicate experiments under identical conditions.
  • Use kinetic models to isolate rate-limiting steps (e.g., Fe³⁺/Fe²⁺ regeneration in photo-Fenton) .

Q. Data Analysis Focus

  • ANOVA : Identifies significant variables (e.g., H₂O₂ concentration in ).
  • Regression Models : Predict responses under untested conditions (e.g., quadratic models in ).
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with >5 variables .

How can toxic intermediates formed during Fenton-driven degradation be tracked and mitigated?

Byproduct Analysis
GC-MS identifies intermediates (e.g., 1-hexene from lindane degradation ). Kinetic models predict byproduct accumulation; for example, •OH scavenging by chloride ions in electro-Fenton systems requires adjusting H₂O₂ dosing .

What are the challenges in transitioning from conventional Fenton to electro-Fenton systems?

Advanced Technology Focus
Key challenges include:

  • Homogeneous vs. Heterogeneous Catalysis : Electro-Fenton requires stable Fe catalysts (e.g., Fe³⁺-loaded cathodes) .
  • pH Dependency : Electro-Fenton operates optimally at pH 3 but tolerates near-neutral conditions via in-situ H⁺ generation .
  • Energy Costs : Current density optimization balances degradation efficiency with energy consumption .

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